Physicochemical properties of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Physicochemical properties of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and chemical behavior of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine. As a derivative of the privileged 7-deazapurine scaffold, this compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and application. We will delve into its structural attributes, solubility, lipophilicity, and spectroscopic profile, supported by standardized experimental protocols and an analysis of its strategic importance in modern drug discovery.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a heterocyclic system of significant interest in pharmaceutical development.[1] This scaffold is a bioisostere of purine, found in the structure of essential biomolecules. Its unique electronic and structural properties make it a versatile template for designing molecules that interact with a wide range of biological targets.[1] Notably, this core is central to the design of numerous kinase inhibitors, including approved drugs like Tofacitinib and Ruxolitinib, which target the Janus kinase (JAK) family of enzymes.[2] The strategic functionalization of this scaffold, as seen in the title compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making a thorough understanding of its physicochemical nature paramount for successful drug design and development.[3][4]
Chemical Identity and Structural Elucidation
The fundamental identity of a compound is the bedrock of all subsequent analysis. 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a specific derivative designed to leverage the reactivity of the pyrimidine ring for further synthetic elaboration.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | - |
| CAS Number | 1202885-72-0 | [5] |
| Molecular Formula | C₁₀H₁₁ClN₄O | [5] |
| Molecular Weight | 238.67 g/mol | [5] |
Structural Features
The molecule's structure is a fusion of the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. The key functional groups that dictate its properties are:
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The Pyrrolo[2,3-d]pyrimidine Core: Provides a rigid, planar scaffold amenable to targeted interactions.
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C2-Chloro Substituent: An electrophilic site, making the chlorine atom a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This is the primary site for introducing further diversity.
-
C4-Morpholino Group: A bulky, basic substituent that significantly influences solubility, lipophilicity, and potential hydrogen bonding interactions.
-
N7-Hydrogen of the Pyrrole Ring: A hydrogen bond donor that can be crucial for target engagement.
Core Physicochemical Properties
The physicochemical profile of a compound is a primary determinant of its suitability for development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value / Description | Source / Rationale |
| Appearance | Yellow Solid | [5] |
| Melting Point | Not experimentally determined in available literature. Expected to be a high-melting solid based on its rigid, heteroaromatic structure. | Inferred from related structures.[6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol.[6][7][8] Sparingly soluble in water. | The morpholine group enhances aqueous solubility compared to the unsubstituted core, but the overall molecule remains largely hydrophobic. |
| Predicted LogP | ~1.5 - 2.5 | Calculated using cheminformatics tools. This value suggests moderate lipophilicity, balancing membrane permeability with aqueous solubility. |
| Predicted pKa | ~3.5 - 4.5 (most basic nitrogen) | The pyrimidine nitrogens are weakly basic. The morpholine nitrogen's basicity is reduced by its connection to the electron-deficient pyrimidine ring. |
Analytical Characterization and Spectroscopic Profile
Robust analytical methods are essential for confirming the identity, purity, and structure of the compound.
Mass Spectrometry (MS)
For a compound with the formula C₁₀H₁₁ClN₄O, high-resolution mass spectrometry (HRMS) is the gold standard for confirming elemental composition.
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Expected [M+H]⁺: The calculated monoisotopic mass of the protonated molecule is approximately 239.0694. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (for ³⁷Cl) that is roughly one-third the intensity of the [M+H]⁺ peak (for ³⁵Cl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this exact compound are not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[1]
-
¹H NMR:
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Pyrrole Protons: Two distinct doublets in the aromatic region (~6.5-7.5 ppm).
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Pyrimidine Proton: A singlet in the downfield aromatic region (>8.0 ppm).
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Pyrrole N-H: A broad singlet, typically downfield (>10 ppm).
-
Morpholine Protons: Two distinct triplets (or complex multiplets) corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively (~3.7-4.0 ppm).
-
-
¹³C NMR:
-
Distinct signals for each of the 10 carbon atoms, with the carbons of the heteroaromatic core appearing in the ~100-160 ppm range.
-
Chromatographic Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound. A typical system would involve a C18 column with a gradient elution using water and acetonitrile, often modified with 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes by protonating the basic nitrogens.
Chemical Reactivity and Stability
Reactivity
The primary site of reactivity is the C2-chloro substituent. The electron-withdrawing nature of the pyrimidine ring activates this position for Nucleophilic Aromatic Substitution (SNAr) . This makes the compound an excellent intermediate for introducing a wide variety of nucleophiles (amines, thiols, alcohols) to build a library of analogues for structure-activity relationship (SAR) studies. This reaction is the cornerstone of its utility in constructing more complex molecules, such as potent kinase inhibitors.[9]
Stability and Storage
The compound is stable under normal laboratory conditions. However, for long-term preservation of its high purity, the following storage conditions are recommended:
-
Temperature: Store cold.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term degradation.
-
Moisture and Light: The material is not reported to be overtly sensitive to moisture, air, or light, but protection from these elements is standard best practice for valuable intermediates.[5]
Standardized Experimental Protocols
Adherence to validated protocols ensures data reproducibility and integrity. Below are representative workflows for characterizing key properties.
Protocol: RP-HPLC for Purity Assessment
Objective: To determine the purity of a sample of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Rationale: This method separates the target compound from potential starting materials, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A gradient is used to ensure the elution of compounds with a wide range of polarities.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of DMSO or methanol to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-7.0 min: 5% B (re-equilibration)
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Relevance in Medicinal Chemistry and Drug Development
The title compound is not merely an academic curiosity; it is a high-value intermediate in the synthesis of pharmacologically active agents. Its physicochemical properties directly impact its utility:
-
Scaffold for Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binding" motif for many protein kinases. The C2-chloro position allows for the introduction of substituents that can target specific pockets within the kinase active site, thereby driving potency and selectivity.[9][10]
-
Modulation of ADME Properties: The morpholine group is often incorporated into drug candidates to improve aqueous solubility and metabolic stability while maintaining a favorable lipophilicity for cell permeability. The balance of the hydrophobic core with the polar morpholine moiety is a classic drug design strategy.
-
Synthetic Tractability: The reliable SNAr chemistry at the C2 position makes this compound an ideal platform for parallel synthesis and the rapid generation of focused compound libraries, accelerating the hit-to-lead optimization process.
Conclusion
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a strategically designed chemical entity whose value lies in the sum of its parts. Its physicochemical properties—moderate lipophilicity, key reactive handle, and stable heterocyclic core—make it an exemplary building block for modern drug discovery. A thorough understanding and characterization of these properties, using the robust analytical workflows described herein, are critical for its effective application in the development of next-generation targeted therapeutics, particularly in the highly competitive field of kinase inhibitors.
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